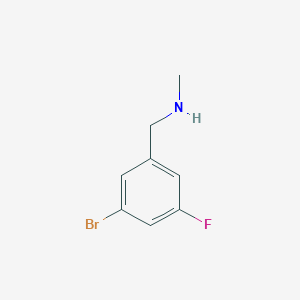

1-(3-bromo-5-fluorophenyl)-N-methylmethanamine

Description

1-(3-Bromo-5-fluorophenyl)-N-methylmethanamine (CAS: 1513433-14-1) is a secondary amine with the molecular formula C₉H₁₁BrFN and a molecular weight of 232.09 g/mol . Its structure features a bromine atom at the 3-position and a fluorine atom at the 5-position on the phenyl ring, with an N-methylmethanamine side chain. The compound is stored under inert atmospheric conditions to prevent degradation . Its SMILES notation is CN(C)CC1=CC(F)=CC(Br)=C1, highlighting the substitution pattern and methylamine group.

This compound belongs to a broader class of substituted phenylalkylamines, which are pivotal in medicinal chemistry for their roles as intermediates in drug synthesis or as bioactive molecules themselves.

Properties

IUPAC Name |

1-(3-bromo-5-fluorophenyl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrFN/c1-11-5-6-2-7(9)4-8(10)3-6/h2-4,11H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPERSHBPVGODCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC(=CC(=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromo-5-fluorophenyl)-N-methylmethanamine can be synthesized through several synthetic routes. One common method involves the reaction of 3-bromo-5-fluorobenzene with methylamine under specific conditions. The reaction typically requires a catalyst, such as palladium on carbon (Pd/C), and is conducted under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the compound is often produced using continuous flow chemistry techniques to enhance efficiency and scalability. The process involves the continuous addition of reactants and the removal of by-products, ensuring a consistent and high-quality product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-5-fluorophenyl)-N-methylmethanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amine or amide derivatives.

Substitution: Substitution reactions can occur at the bromine or fluorine positions, leading to the formation of different halogenated derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: Nucleophiles such as sodium iodide (NaI) and silver nitrate (AgNO₃) are used for halogen substitution reactions.

Major Products Formed:

Oxidation Products: 1-(3-bromo-5-fluorophenyl)ethanone and 1-(3-bromo-5-fluorophenyl)ethanoic acid.

Reduction Products: 1-(3-bromo-5-fluorophenyl)ethanamine and 1-(3-bromo-5-fluorophenyl)ethanamide.

Substitution Products: 1-(3-iodo-5-fluorophenyl)-N-methylmethanamine and 1-(3-chloro-5-fluorophenyl)-N-methylmethanamine.

Scientific Research Applications

1-(3-Bromo-5-fluorophenyl)-N-methylmethanamine has diverse applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

1-(3-Bromo-5-fluorophenyl)-N-methylmethanamine is similar to other halogenated phenyl compounds, such as 1-(3-chloro-5-fluorophenyl)-N-methylmethanamine and 1-(3-iodo-5-fluorophenyl)-N-methylmethanamine. These compounds share structural similarities but differ in their halogen substituents, which can lead to variations in their chemical reactivity and biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenyl-N-methylmethanamine Derivatives

1-(4-Chlorophenyl)-N-methylmethanamine

- Structure : Chlorine at the 4-position of the phenyl ring.

- Synthesis : Prepared via nucleophilic displacement of 4-chlorobenzyl chloride with methylamine .

- Key Differences :

- Substituent Position : Chlorine at the para position vs. bromine/fluoro at meta positions in the target compound.

- Electron Effects : Chlorine’s electron-withdrawing nature may reduce basicity compared to bromine/fluoro combinations.

1-(3-Bromo-5-chloro-2-methoxyphenyl)-N-methylmethanamine

- Structure : Bromo (3-), chloro (5-), and methoxy (2-) substituents on the phenyl ring.

- Molecular Weight : 264.55 g/mol (vs. 232.09 g/mol for the target compound) .

- Impact of Methoxy Group : Enhances lipophilicity and may influence metabolic stability.

1-(3-Fluoro-5-(trifluoromethyl)phenyl)-N-methylmethanamine

- Structure : Fluoro (3-) and trifluoromethyl (5-) groups.

- CAS : 1093079-61-8; Molecular Formula: C₉H₉F₄N .

- Key Differences :

- The trifluoromethyl group increases hydrophobicity and metabolic resistance compared to bromo/fluoro substituents.

- Higher fluorine content may enhance binding to hydrophobic pockets in biological targets.

Ethylamine Derivatives

1-(3-Chlorophenyl)-N-methylethanamine

Pharmacologically Active Analogs

Vonoprazan (TAK-438)

- Structure : 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate.

- Application : Potassium-competitive acid blocker (P-CAB) for treating acid-related diseases .

- Key Contrasts: Incorporates a pyrrole ring and sulfonyl group, enabling reversible binding to H⁺/K⁺-ATPase. Longer plasma half-life (~7 hours) compared to non-pyrrole derivatives .

KFP-H008

Structural and Functional Analysis

Table 1: Comparative Physicochemical Properties

Research Implications

- Safety Profile : The target compound’s hazard statements (H302, H315, H319, H335) suggest moderate toxicity, comparable to other halogenated phenylalkylamines .

- Synthetic Utility : Its bromo/fluoro groups make it a versatile intermediate for cross-coupling reactions, unlike methoxy or trifluoromethyl-containing analogs .

Biological Activity

1-(3-Bromo-5-fluorophenyl)-N-methylmethanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its implications in pharmacology.

- Molecular Formula : C9H10BrF

- Molecular Weight : 217.08 g/mol

- CAS Number : 259231-24-8

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The presence of the bromine and fluorine substituents enhances the compound's lipophilicity and binding affinity to various receptors, potentially influencing neurotransmitter systems and cellular signaling pathways.

Biological Activities

-

Antimicrobial Activity

- Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .

- Case Study : A related compound demonstrated a minimum inhibitory concentration (MIC) of ≤ 0.25 µg/mL against MRSA, suggesting that this compound may possess similar efficacy .

- Anticancer Properties

-

Neurotransmitter Modulation

- The compound is hypothesized to interact with serotonin and dopamine receptors, which could be beneficial in treating mood disorders or neurodegenerative diseases.

- Research Findings : Analogous compounds have shown potential in enhancing serotonin receptor activity, which is crucial for mood regulation.

Data Table: Biological Activity Summary

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against MRSA | |

| Anticancer | Induces apoptosis in cancer cells | |

| Neurotransmitter Modulation | Potential modulation of serotonin receptors |

Case Studies

- Antimicrobial Efficacy Against MRSA

- Cancer Cell Line Studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.